molecular formula C4H8N4S B2894952 N-Ethyl-1,3,4-thiadiazole-2,5-diamine CAS No. 79010-42-7

N-Ethyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2894952
CAS No.: 79010-42-7
M. Wt: 144.2
InChI Key: HTKWZTLHPKKOLC-UHFFFAOYSA-N
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Description

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarbothioamide with an appropriate nitrile or isothiocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-N-ethyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWZTLHPKKOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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